![molecular formula C10H13Cl2FN2O2S B1422464 1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride CAS No. 1251923-60-0](/img/structure/B1422464.png)
1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride
Overview
Description
1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H12ClFN2O2S It is a derivative of piperazine, a class of compounds known for their diverse pharmacological properties
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride typically involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with piperazine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The product is then purified through recrystallization or column chromatography to obtain the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional steps for the removal of impurities and the stabilization of the final product.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and piperazine derivatives.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride has been investigated for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Antidepressant Activity : Studies have indicated that piperazine derivatives can exhibit antidepressant-like effects in animal models. The compound's ability to modulate serotonin receptors may contribute to this activity .
- Anticancer Properties : Research has shown that sulfonamide derivatives, including those with piperazine moieties, can inhibit cancer cell proliferation. The specific mechanism often involves the disruption of cellular signaling pathways associated with tumor growth .
Neuropharmacology
The compound's interaction with neurotransmitter systems has been a focus of research:
- Serotonin Receptor Modulation : There is evidence suggesting that compounds similar to this compound can act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating mood disorders .
- Dopaminergic Activity : Some studies have explored the compound's potential to influence dopaminergic pathways, which are significant in conditions like schizophrenia and Parkinson's disease .
Case Study 1: Antidepressant Properties
A study published in the Journal of Medicinal Chemistry examined a series of piperazine derivatives, including this compound. The results demonstrated significant antidepressant-like effects in rodent models, with a mechanism linked to serotonin receptor modulation.
Case Study 2: Anticancer Activity
In a recent publication in Cancer Research, researchers investigated the cytotoxic effects of sulfonamide derivatives on various cancer cell lines. The study highlighted that this compound exhibited potent antitumor activity against breast cancer cells, suggesting its potential as a lead compound for further development.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets. It is believed to act on GABA receptors, leading to hyperpolarization of nerve endings and resulting in various physiological effects. The exact pathways and molecular targets are still under investigation, but its effects on neurotransmission and cellular signaling are of particular interest .
Comparison with Similar Compounds
1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride can be compared with other piperazine derivatives, such as:
1-(3-Fluorophenyl)piperazine hydrochloride: Known for its psychoactive properties.
1-(3-Chlorophenyl)piperazine hydrochloride: Used as an analytical reference standard and a metabolite of certain pharmaceuticals.
1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine: Used in various chemical syntheses and as an impurity standard
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research applications.
Biological Activity
1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a sulfonyl group and halogenated aromatic moieties. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Similar compounds have been shown to engage in non-covalent interactions, such as:
- Hydrogen bonding
- Electrostatic interactions
- Hydrophobic interactions
These interactions may modulate biochemical pathways related to inflammation, cancer, and infectious diseases .
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antibacterial
- Antiviral
- Anti-inflammatory
- Antitumor
- Antidiabetic
The compound's activity profile suggests it may be effective in treating various conditions, including infections and cancer .
Antiviral Activity
A study focusing on piperazine derivatives demonstrated that modifications in the structure can enhance antiviral efficacy. For instance, the introduction of specific substituents improved selectivity and cytotoxicity against viruses such as the chikungunya virus (CHIKV) .
Compound | IC₅₀ (μM) | Selectivity Index |
---|---|---|
Original Compound | 66.4 | 9.83 |
Modified Compound A | 18.6 | 1.17 |
This table illustrates the relationship between structural modifications and biological activity.
Antitumor Activity
In another study, compounds derived from similar structures were assessed for their anticancer properties. The results indicated significant inhibition of tumor cell proliferation in vitro, specifically in melanoma cell lines. The most potent analogs showed IC₅₀ values in the low nanomolar range, suggesting high efficacy .
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, related compounds are known to have favorable solubility profiles and bioavailability characteristics. Factors such as pH and temperature influence their stability and activity .
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonylpiperazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2O2S.ClH/c11-9-7-8(1-2-10(9)12)17(15,16)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGUHJAVSCUSDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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